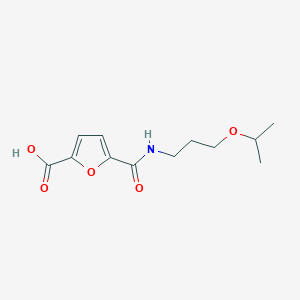![molecular formula C19H22N2O3S B6664344 2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664344.png)
2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Linking the Thiazole and Piperidine Rings: This step involves a coupling reaction, often facilitated by a base, to link the thiazole and piperidine rings.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[3-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid: can be compared with other compounds containing thiazole or piperidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-12-25-18(20-13)16-8-4-5-11-21(16)17(22)10-9-14-6-2-3-7-15(14)19(23)24/h2-3,6-7,12,16H,4-5,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDJITDYYFKKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2C(=O)CCC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid](/img/structure/B6664264.png)
![3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid](/img/structure/B6664269.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid](/img/structure/B6664277.png)

![5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664289.png)
![5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid](/img/structure/B6664295.png)
![2-[4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazine-4-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664301.png)
![5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6664308.png)
![3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664318.png)
![2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664332.png)
![5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6664339.png)
![2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid](/img/structure/B6664364.png)
![3-[2-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664387.png)
![2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664388.png)
